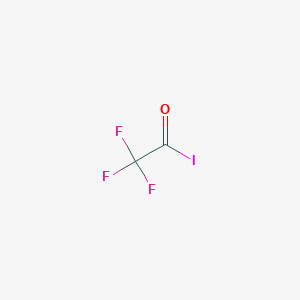Acetyl iodide, trifluoro-
CAS No.: 354-36-9
Cat. No.: VC19763881
Molecular Formula: C2F3IO
Molecular Weight: 223.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 354-36-9 |
|---|---|
| Molecular Formula | C2F3IO |
| Molecular Weight | 223.92 g/mol |
| IUPAC Name | 2,2,2-trifluoroacetyl iodide |
| Standard InChI | InChI=1S/C2F3IO/c3-2(4,5)1(6)7 |
| Standard InChI Key | MTRCYRVBLMQHPZ-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(F)(F)F)I |
Introduction
Synthesis and Formation Pathways
Direct Synthesis from Trifluoroacetyl Chloride
Trifluoroacetyl iodide can be synthesized via the reaction of trifluoroacetyl chloride () with anhydrous hydrogen iodide ():
In Situ Generation Using Sodium Iodide and Trifluoroacetic Anhydride
A more efficient route involves the in situ generation of trifluoroacetyl iodide from sodium iodide () and trifluoroacetic anhydride ():
This method, first reported by Sonnet et al., enables the stereospecific deoxygenation of epoxides to olefins without racemization . The reagent system () has been widely adopted for its quantitative conversion efficiency and compatibility with sensitive functional groups .
Applications in Organic Synthesis
Deoxygenation of Epoxides to Olefins
Trifluoroacetyl iodide excels in regenerating olefins from epoxides while preserving stereochemistry. For example, in the synthesis of farnesyl triazole bisphosphonates, epoxides derived from isoprenoid alcohols were treated with , yielding olefins with retained E-geometry . The reaction mechanism involves nucleophilic attack by iodide on the electrophilic trifluoroacetyl-activated epoxide, followed by elimination:
This method’s stereochemical fidelity is critical for synthesizing biologically active compounds, such as inhibitors of geranylgeranyl diphosphate synthase (GGDPS) .
Reductive Cleavage of Nitrogen-Nitrogen Bonds
Trifluoroacetyl derivatives participate in samarium(II) iodide ()-mediated reductive cleavage reactions. For instance, trifluoroacetyl hydrazines undergo efficient reduction to yield trifluoroacetamides:
This reaction tolerates alkene functionalities and avoids racemization, making it valuable for constructing complex amines.
Analytical and Mechanistic Insights
Stoichiometric Liberation of Iodine
The system liberates stoichiometric amounts of iodine () during deoxygenation, enabling analytical applications. For example, the quantification of sulphoxides and nitrones relies on iodine formation, which is titrated to determine substrate concentration .
Stability and Decomposition Pathways
While stable under ambient conditions, trifluoroacetyl iodide decomposes upon exposure to moisture or heat, producing hydrogen fluoride () and hydrogen iodide () . Proper storage in anhydrous environments and inert atmospheres is essential to prevent hydrolysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume